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TRPC6 Channel Fundamentals

The Transient Receptor Potential Canonical 6 (TRPC6) channel is a non-selective cation channel, permeable
to calcium (Ca?*) and sodium (Na™) ions. Its activity is intricately regulated by various cellular signals and it

is expressed in numerous tissues, including the brain, kidney, lung, heart, and vascular smooth muscle. [1]

[2][3]

The table below summarizes the core biophysical and regulatory properties of the TRPC6 channel.

Property Description

Channel Type Non-selective cation channel [1] [3]

lon Permeability Permeable to Ca2*, Na*, K*, and even heavy metals like Zn2* [1] [2] [4]
Ca**INa* ~5:1 to 6:1, indicating a moderate preference for Ca?* over Na* [1] [3]

Permeability
(PCaIPNa)

Primary Activators  Diacylglycerol (DAG) - a lipid second messenger generated by Phospholipase C
(PLC) pathway [1] [3]. Also activated by reactive oxygen species (e.g., H202)
and certain chemical agonists [5] [6].

Key Regulatory Tyrosine or serine/threonine phosphorylation; trafficking to the plasma
Mechanisms membrane; modulation by phosphoinositides [3] [5].
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Physiological Roles & Pathological Significance

TRPCS is a critical player in normal bodily functions, and its dysregulation is implicated in a wide spectrum

of diseases. [2]

The following table outlines its tissue-specific functions and associated pathologies.

Organl/Tissue Physiological Role Pathological Relevance & Mechanisms

| Kidney (Podocytes) | Mechanosensation; helps maintain glomerular filtration barrier by opposing capillary
wall distension [1] [2]. | Focal Segmental Glomerulosclerosis (FSGS): Gain-of-function mutations and
angiotensin II-induced overexpression lead to excessive Ca?* influx, podocyte injury, and proteinuria [2].
Diabetic Kidney Disease (DKD): Upregulated TRPC6 expression contributes to podocyte damage and
albuminuria [2]. | | Nervous System | Promotes neuron survival, synaptic plasticity, spine formation, and
axon guidance via BDNF and Ca?* signaling [1] [2]. | Alzheimer's Disease: Reduced TRPC6 expression
may contribute to pathology; TRPC6 activation can inhibit amyloid-3 production [2]. Autism Spectrum
Disorder (ASD): A de novo translocation disrupting TRPC6 was identified in an ASD case; TRPCG6 agonists
can rescue neuronal deficits in models [4]. | | Lungs | Not fully defined in healthy state. | Airway
Inflammation: Oxidative stress (O3, H202) upregulates TRPC6, leading to Ca?*-dependent ERK pathway
activation and cytokine release (IL-6, IL-8) [6]. Pulmonary Hypertension & Fibrosis: Associated with
increased TRPC6 expression and activity [2] [6]. | | Cardiovascular System | In vascular smooth muscle,
TRPC6-mediated Na*/Ca?* influx causes depolarization and contraction, contributing to myogenic tone and
blood flow autoregulation [1] [3]. | Implicated in pathological vasoconstriction and cardiac hypertrophy [1]
[2]. | | Cancer | Not a normal physiological function. | Tumor Growth & Invasion: Overexpressed in
several cancers (e.g., cervical, glioblastoma). Promotes cancer cell proliferation, migration, and invasiveness

[2117].|
Signaling Pathways and Experimental Analysis

Key Signaling Pathways
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TRPC6 acts as a hub, integrating signals from various stimuli to influence cellular function. Two well-

characterized pathways are its response to mechanical force in the kidney and to oxidative stress in the lungs.

Mechanosensation (e.g., Podocytes) Oxidative Stress (e.g., Airway Epithelium)
Mechanical Stimulus Oxidative Stress
(Capillary Pressure) (O3, H202)

[ DAG Production j

odulates

Counteracts Depolarization
& Limits Contraction

Click to download full resolution via product page

This diagram illustrates two key TRPC6-activated pathways: mechanosensation in podocytes and oxidative

stress response in airway cells. [1] [6]

Experimental Protocols & Pharmacological Tools
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Studying TRPC6 requires a combination of genetic, pharmacological, and advanced biophysical techniques.

1. In Vitro Cellular Models

¢ Heterologous Expression Systems: Use HEK293 or A7r5 cells transfected with TRPC6 for
foundational studies. [5]
¢ Endogenous Expression Models:
o Airway Inflammation: Use human bronchial epithelial cell lines (e.g., 16HBE) or primary cells
(HBEpICs). [6]
o Podocyte Biology: Use cultured podocyte cell lines. [2]
o Mast Cell Signaling: Use RBL-2H3 mast cells. [8]

2. Key Methodologies

e Calcium Imaging: Measure changes in intracellular Ca2* concentration ([Ca2*]i) using fluorescent
dyes (e.g., Fluo-4 AM) in response to stimuli (H202, Os) or agonists. Extracellular Ca?* chelators
(e.g., EGTA) can differentiate between store release and Ca2* entry. [6]

¢ Electrophysiology: Use whole-cell patch-clamp to record TRPC6-mediated currents. This is crucial
for defining biophysical properties and channel pharmacology. [5] [9]

¢ Gene Silencing/Knockout: Use TRPC6-specific ShRNA or siRNA to knock down expression, or
CRISPR/Cas9 to generate knockout cells/animals, to confirm the specific role of TRPC6 in a process.
[6]

¢ Photopharmacology: A cutting-edge technique using photoswitchable agonists (e.g., OptoBI-1). It
allows for ultra-precise, light-controlled activation of TRPC6 with high spatiotemporal resolution, ideal
for studying kinetics and localized signaling in nanodomains. [8] [9]

3. Pharmacological Modulators

e Agonists: Hyperforin (from St. John's Wort), GSK1702934A, and novel benzoic-acid-based
compounds (e.g., BT11). [1] [4]
e Antagonists: SAR7334, BI-749327, and Larixyl Acetate (LA). [2] [6]

Drug Development Perspectives

TRPCS6 is a promising therapeutic target for multiple conditions. The main strategies involve developing
potent and selective antagonists to curb its overactivity in kidney disease, pulmonary disorders, and cancer.
[2] Conversely, agonist-based therapy may be beneficial in neurological conditions like Alzheimer's disease
and ASD. [2] [4] Advanced techniques like structure-guided drug design are being used to develop novel

ligands with improved efficacy and selectivity. [4]
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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